(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride
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Overview
Description
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a chiral center, making it optically active, and it is often studied for its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-6-aminohexanoic acid.
Formation of the Amide Bond: The first step involves the reaction of 4-methylbenzenesulfonyl chloride with (S)-6-aminohexanoic acid in the presence of a base like triethylamine to form the sulfonamide intermediate.
Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.
Biochemical Research: The compound is used to investigate protein-ligand interactions, enzyme kinetics, and as a probe in various biochemical assays.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonamide group is known to form strong hydrogen bonds with protein active sites, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 6-amino-2-(4-chlorophenylsulfonamido)hexanoate hydrochloride
- (S)-Methyl 6-amino-2-(4-fluorophenylsulfonamido)hexanoate hydrochloride
Uniqueness
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is unique due to its specific methyl substitution on the phenyl ring, which can influence its binding affinity and specificity towards biological targets compared to its analogs with different substituents like chlorine or fluorine.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFMQDMELNDXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585276 |
Source
|
Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-48-8 |
Source
|
Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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